molecular formula C20H22N4O4S B11271665 3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-5-carboxamide

3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11271665
M. Wt: 414.5 g/mol
InChI Key: WMGMQAPKPIJJKT-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-5-carboxamide: , also known by its chemical formula C18H19N3O4S, is a complex organic molecule. Let’s break down its structure:

  • The pyrazole core (1H-pyrazole-5-carboxamide) provides rigidity and aromaticity.
  • The sulfamoyl group (sulfonamide) contributes to its biological activity.
  • The ethoxyphenyl and ethylphenyl substituents enhance its lipophilicity and solubility.

Preparation Methods

Synthetic Routes::

    Oxidation of 1,3-diethylbenzene: Starting from 1,3-diethylbenzene, the compound undergoes oxidation to form the pyrazole ring.

    Sulfamoylation: The ethoxyphenyl group is sulfamoylated using a suitable sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide).

    Amide Formation: The amide linkage is formed by reacting the sulfamoylated intermediate with 3-ethylphenylamine.

Industrial Production::
  • Industrial synthesis typically involves batch or continuous processes, optimizing reaction conditions for yield and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The pyrazole ring can undergo oxidation (e.g., with chromic acid) to form a pyrazole-5-carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen or the sulfamoyl sulfur.

Common Reagents and Conditions::

    Oxidation: Chromic acid (HCrO), reflux in acetic acid.

    Reduction: Sodium borohydride (NaBH), methanol.

    Substitution: Ammonia (NH), alkyl halides.

Scientific Research Applications

    Medicine: Investigated as a potential drug candidate due to its sulfonamide moiety (possible carbonic anhydrase inhibitor).

    Agriculture: Used in agrochemical research (e.g., herbicides, fungicides).

    Materials Science: Explored for its optical properties and potential as a fluorescent probe.

Mechanism of Action

    Target: Likely interacts with enzymes or receptors due to its sulfonamide group.

    Pathways: Further studies needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds: Other sulfonamides, pyrazole derivatives, and amides.

    Uniqueness: Its combination of sulfonamide and pyrazole features sets it apart.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H22N4O4S/c1-3-14-6-5-7-16(12-14)21-20(25)18-13-19(23-22-18)29(26,27)24-15-8-10-17(11-9-15)28-4-2/h5-13,24H,3-4H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

WMGMQAPKPIJJKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=NNC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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